molecular formula C13H18BrNO2 B8183242 4-(3-Bromo-4-ethoxybenzyl)morpholine

4-(3-Bromo-4-ethoxybenzyl)morpholine

Cat. No.: B8183242
M. Wt: 300.19 g/mol
InChI Key: IRKGRPYUXWGHKU-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-ethoxybenzyl)morpholine (CAS 889-17-8) is a brominated aromatic morpholine derivative with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.20 g/mol . Its structure features a morpholine ring attached to a benzyl group substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of biologically active molecules targeting cancer and other diseases .

Properties

IUPAC Name

4-[(3-bromo-4-ethoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-2-17-13-4-3-11(9-12(13)14)10-15-5-7-16-8-6-15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGRPYUXWGHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-ethoxybenzyl)morpholine typically involves the reaction of 3-bromo-4-ethoxybenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-ethoxybenzyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted morpholine derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or modified morpholine derivatives.

Scientific Research Applications

4-(3-Bromo-4-ethoxybenzyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-ethoxybenzyl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4-(3-Bromo-4-ethoxybenzyl)morpholine 3-Br, 4-OCH₂CH₃ C₁₃H₁₈BrNO₂ 300.20 889-17-8
4-(3-Bromo-4-methoxybenzyl)morpholine 3-Br, 4-OCH₃ C₁₂H₁₆BrNO₂ 286.16 886-48-6
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine 4-Br, 3-OCH₃ C₁₂H₁₆BrNO₂ 286.16 1394291-37-2
4-(2-Bromo-5-methoxybenzyl)morpholine 2-Br, 5-OCH₃ C₁₂H₁₆BrNO₂ 286.16 1394291-49-6
4-(2-Bromo-4-fluorobenzyl)morpholine 2-Br, 4-F C₁₁H₁₃BrFNO 187.86* 1086600-40-9
4-(4-Nitrobenzyl)morpholine 4-NO₂ C₁₁H₁₄N₂O₃ 222.24 N/A

*Note: Molecular weight for 4-(2-Bromo-4-fluorobenzyl)morpholine is listed as 187.86 in , but this conflicts with the formula C₁₁H₁₃BrFNO (calculated MW: 290.14 g/mol).

Key Observations :

  • Substituent Position: The position of bromine and alkoxy/fluoro groups significantly impacts electronic properties. For example, para-substituted nitro groups (as in 4-(4-Nitrobenzyl)morpholine) enhance electron-withdrawing effects, while ethoxy/methoxy groups act as electron donors .

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